Bombesin nonapeptide

Description

Properties

CAS No. |

55750-00-0 |

|---|---|

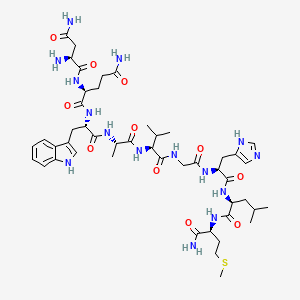

Molecular Formula |

C47H71N15O11S |

Molecular Weight |

1054.2 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanediamide |

InChI |

InChI=1S/C47H71N15O11S/c1-23(2)15-33(45(71)58-31(40(51)66)13-14-74-6)60-46(72)35(17-27-20-52-22-55-27)57-38(65)21-54-47(73)39(24(3)4)62-41(67)25(5)56-44(70)34(16-26-19-53-30-10-8-7-9-28(26)30)61-43(69)32(11-12-36(49)63)59-42(68)29(48)18-37(50)64/h7-10,19-20,22-25,29,31-35,39,53H,11-18,21,48H2,1-6H3,(H2,49,63)(H2,50,64)(H2,51,66)(H,52,55)(H,54,73)(H,56,70)(H,57,65)(H,58,71)(H,59,68)(H,60,72)(H,61,69)(H,62,67)/t25-,29-,31-,32-,33-,34-,35-,39-/m0/s1 |

InChI Key |

XXFIWKDBCZWORZ-YQZUKWOLSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N |

Other CAS No. |

55750-00-0 |

sequence |

NQWAVGHLM |

Synonyms |

ombesin 9 bombesin nonapeptide HCl of bombesin nonapeptide |

Origin of Product |

United States |

Scientific Research Applications

Cancer Therapy Applications

2.1 Anticancer Properties

Bombesin nonapeptide has been recognized for its potential as an anticancer agent. It interacts with specific receptors that are overexpressed in various tumors, making it a target for cancer therapy:

- Receptor Targeting : BN(6-14) selectively binds to bombesin receptor subtypes (especially BB2), which are prevalent in prostate, breast, and lung cancers. This selectivity allows for targeted drug delivery and reduced toxicity to normal tissues .

- Hybrid Drug Development : Recent studies have explored hybrid compounds combining bombesin pharmacophores with other therapeutic agents. For instance, a hybrid drug incorporating BN(6-14) demonstrated enhanced cytotoxicity against prostate cancer cell lines while exhibiting lower toxicity in normal cells .

| Hybrid Compound | Target Cancer Type | Efficacy | Toxicity |

|---|---|---|---|

| RC-3096 | Prostate Cancer | High | Low |

| CPT-L2-BA3 | Non-Small Cell Lung Cancer | Moderate | Moderate |

2.2 In Vivo Studies

In vivo studies have shown that this compound can inhibit tumor growth and metastasis. For example, BN(6-14) has been tested in animal models where it significantly reduced tumor size and improved survival rates compared to control groups .

Gastrointestinal Applications

This compound also plays a crucial role in gastrointestinal physiology:

- Gastric Acid Secretion : BN(6-14) has been shown to stimulate gastric acid secretion when administered peripherally while inhibiting it when administered centrally, indicating its dual role depending on the route of administration .

- Potential Treatment for Gastrointestinal Disorders : Given its regulatory effects on gastric functions, BN(6-14) is being investigated for potential applications in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .

Hybrid Drug Development

The development of hybrid drugs incorporating bombesin pharmacophores addresses the challenge of polytherapy:

- Combination Therapies : Hybrid compounds that integrate BN(6-14) with other therapeutic agents aim to enhance efficacy while minimizing side effects associated with traditional polytherapy approaches .

- Research Initiatives : Ongoing research focuses on synthesizing novel bombesin-based hybrids that exhibit improved pharmacokinetic properties and targeted delivery systems for more effective treatment options .

Future Directions and Research Opportunities

The exploration of this compound's applications is still evolving. Future research may focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which BN(6-14) interacts with its receptors can lead to better-targeted therapies.

- Clinical Trials : More extensive clinical trials are necessary to validate the efficacy and safety of bombesin-based therapies in humans.

- Novel Formulations : Investigating new delivery systems such as nanoparticles or liposomes that can carry bombesin analogs directly to tumor sites.

Chemical Reactions Analysis

Table 1: Representative Bombesin Nonapeptide Analogs and Modifications

Receptor Binding and Selectivity

The nonapeptide retains high affinity for bombesin receptors (BB1, BB2, BB3) but exhibits selectivity shifts with structural tweaks:

-

BB2 receptor preference : Native nonapeptide binds BB2 with IC₅₀ = 0.17 nM, comparable to full-length bombesin .

-

BB1/BRS-3 cross-reactivity : Modifications like [D-Tyr⁶, (R)-Apa¹¹] reduce BB1 affinity (IC₅₀ = 160 nM) while enhancing BRS-3 binding (IC₅₀ = 8.2 nM) .

Table 2: Affinity Profiles of Modified Nonapeptides

| Compound | BB1 (IC₅₀, nM) | BB2 (IC₅₀, nM) | BB3 (IC₅₀, nM) | Source |

|---|---|---|---|---|

| Native bombesin | 34 | 4 | >10,000 | |

| [D-Phe⁶, β-Ala¹¹, Phe¹³, Nle¹⁴]Bn(6–14) | 0.21 | 0.048 | 1.3 | |

| [Leu¹³, ψ13–14, Leu¹⁴]Bn(6–14) | >10,000 | 8 | >10,000 |

Cytotoxic Conjugates

-

Doxorubicin (DOX) conjugation : Acylation at the N-terminus with N-Fmoc-DOX-14-O-hemiglutarate yields analogs with IC₅₀ values <10 nM in cancer cells .

-

2-Pyrrolino-DOX derivatives : Enhanced potency via aldehyde-mediated conjugation, achieving sub-nanomolar cytotoxicity .

Receptor Antagonists

-

Pseudononapeptide antagonists : [D-Phe⁶, Leu¹³, ψ13–14]Bn(6–14) blocks GRPR signaling (IC₅₀ = 1.3 nM) and inhibits small-cell lung cancer growth in vivo .

-

Substance P hybrids : [D-Arg¹, D-Trp⁷,⁹, Leu¹¹]Substance P derivatives exhibit dual BB2/neurokinin receptor antagonism .

Imaging Probes

-

Gallium-68 conjugates : [⁶⁸Ga]Ga-ProBOMB1 (IC₅₀ = 3.97 nM for BB2) enables PET imaging of prostate cancer .

Stability and Pharmacokinetics

Comparison with Similar Compounds

Bombesin (B-14)

- Structure: Full-length 14-amino-acid peptide.

- Activity : BN-N9 retains 70–200% of bombesin’s bioactivity in vivo and exceeds its potency in vitro. For example, BN-N9 is 20-fold more potent than bombesin in stimulating smooth muscle contractions (e.g., rat uterus, guinea pig urinary bladder) .

- Receptor Binding: Both bind GRP-R and NMB-R with nanomolar affinity. However, BN-N9 lacks the N-terminal residues of bombesin, which may reduce off-target effects .

C-Terminal Octapeptide (B-8)

- Structure : Shorter peptide lacking the N-terminal Asn residue of BN-N7.

- Activity : Exhibits only 10–30% of bombesin’s potency in human gastrointestinal smooth muscle models. The addition of a Boc (tert-butyloxycarbonyl) group to the octapeptide’s N-terminal Trp residue enhances activity to levels approaching BN-N9, suggesting the importance of N-terminal modifications .

Litorin and Neuromedin B/C

- Litorin : A 10-residue amphibian peptide with a C-terminal Leu-Met-NH2 motif. It shows comparable potency to BN-N9 in smooth muscle assays but differs in receptor subtype selectivity (higher affinity for NMB-R than GRP-R) .

- Neuromedin B (NMB) and C (NMC) : Mammalian homologs of bombesin. NMB binds preferentially to NMB-R, while BN-N9 and bombesin show broader receptor activation. NMC (a GRP homolog) shares functional overlap with BN-N9 in stimulating gastrin release .

Pharmacological and Functional Comparisons

Receptor Selectivity and Binding Kinetics

| Compound | GRP-R Affinity (Kd) | NMB-R Affinity (Kd) | BRS-3 Affinity (Kd) |

|---|---|---|---|

| Bombesin (B-14) | 1–5 nM | 1–3 nM | >1 µM |

| BN-N9 | 2–10 nM | 5–15 nM | >1 µM |

| Litorin | 50–100 nM | 0.5–2 nM | >1 µM |

| Neuromedin B | >100 nM | 0.1–0.5 nM | >1 µM |

Bioactivity in Disease Models

- Cancer : BN-N9-based radiolabeled probes (e.g., 99mTc conjugates) achieve 25–30% tumor cell internalization within 30–60 minutes, comparable to full-length bombesin derivatives. These probes are used in PET/CT imaging for GRP-R-overexpressing cancers (e.g., prostate, breast) .

- Neurological Disorders : BN-N9 modulates GABA release in the entorhinal cortex, suppressing epileptiform activity in rodent models .

Structural Determinants of Activity

- N-Terminal Modifications : Boc protection of Trp in shorter peptides (e.g., heptapeptides) enhances activity by stabilizing receptor interactions .

- C-Terminal Integrity : Substitution or derivatization of the C-terminal His-Leu-Met-NH2 motif drastically reduces potency (e.g., DNP-His modification decreases activity by >90%) .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The predominant and most reliable method for preparing bombesin nonapeptide is solid-phase peptide synthesis (SPPS) , particularly using the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry strategy. This method allows the sequential addition of amino acids to a growing peptide chain anchored on a solid resin, facilitating efficient synthesis and purification.

-

- The peptide chain is elongated on a Fmoc–Rink amide linker-functionalized polystyrene resin , which provides a stable solid support for synthesis.

- Fmoc-protected amino acids are used, with side chains protected as necessary to prevent undesired reactions.

-

- Each cycle involves Fmoc deprotection to expose the amino group, followed by coupling of the next Fmoc-protected amino acid using activating agents such as HBTU (hexafluorophosphate benzotriazole tetramethyl uronium).

- The process is repeated until the full nonapeptide sequence is assembled.

-

- After chain assembly, the peptide is cleaved from the resin using a cocktail typically containing trifluoroacetic acid (TFA), triisopropylsilane, and water.

- Side chain protecting groups are simultaneously removed.

-

- The crude peptide is precipitated using cold diethyl ether or tert-butyl methyl ether.

- Purification is performed by reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 or C5 columns with gradients of acetonitrile and water containing trifluoroacetic acid.

- Purity is assessed by analytical HPLC and mass spectrometry, with target purity exceeding 90-95%.

Yield :

- Typical overall yields range around 15-25%, depending on sequence complexity and synthesis optimization.

Example from Research :

A study synthesizing bombesin analogs used 11 cycles of Fmoc-SPPS with Fmoc-protected amino acids, followed by preparative HPLC purification, achieving >95% purity and an overall yield of 19% from 350 μmol resin scale. Another synthesis employed an automated peptide synthesizer with Rink Amide MBHA resin and optimized cleavage, followed by lyophilization and RP-HPLC purification, confirming >90% purity by LC-MS.

Automated Peptide Synthesizers

Automated peptide synthesizers, such as the Tribute® or ResPep SL systems, are widely used to improve reproducibility and throughput in this compound synthesis.

Radiolabeled Bombesin Nonapeptides Preparation

For applications in imaging and receptor binding studies, bombesin nonapeptides are often prepared with radiolabels such as ^125I or ^18F.

- Radiolabeled peptides are synthesized by incorporating radioisotope-labeled amino acids or prosthetic groups during or after SPPS.

- For example, ^125I-labeled bombesin analogs are prepared by iodination of tyrosine residues post-synthesis and purified to maintain high specific activity and binding affinity.

- ^18F-labeling involves coupling fluorinated building blocks or prosthetic groups to the peptide precursor synthesized by SPPS, followed by purification via HPLC to achieve high radiochemical purity (>90%).

Post-Synthesis Modifications and Folding

- Some bombesin analogs are conjugated with chelators (e.g., DOTA) for radiometal labeling, attached during SPPS or post-synthesis.

- In constructs involving disulfide bridges (e.g., knottin-based bombesin constructs), oxidative folding is performed after cleavage to form correct disulfide bonds, ensuring structural stability and biological activity.

Analytical Characterization

- Purified peptides are characterized by mass spectrometry (MS) to confirm molecular weight.

- Nuclear magnetic resonance (NMR) spectroscopy is used for structural verification.

- High-performance liquid chromatography (HPLC) confirms purity.

- Radiochemical purity and stability are monitored over time for radiolabeled peptides.

Data Table: Summary of Preparation Parameters for this compound

Research Findings on Preparation Efficiency and Bioactivity

- The use of automated SPPS with optimized protocols yields bombesin nonapeptides with high purity and reproducibility, essential for biological assays and therapeutic applications.

- Radiolabeled bombesin peptides prepared by SPPS and subsequent labeling maintain high receptor affinity (Kd in sub-nanomolar range) and stability, critical for imaging and receptor binding studies.

- Structural modifications during synthesis, such as incorporation of non-natural amino acids or chelators, enhance stability and targeting capabilities without compromising bioactivity.

- Comparative studies show that peptides synthesized with careful control over side chain protection and cleavage conditions exhibit superior purity and functional receptor binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.